molecular formula C9H14N2O3 B13549282 (R)-Methyl 3-amino-2-(4,5-dimethyloxazol-2-YL)propanoate

(R)-Methyl 3-amino-2-(4,5-dimethyloxazol-2-YL)propanoate

Cat. No.: B13549282
M. Wt: 198.22 g/mol
InChI Key: ZRODOPABZNACBL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom separated by one carbon atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 2-acylaminoketones with dehydrating agents, such as phosphorus oxychloride, to form the oxazole ring . Another method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, affecting their function. The compound’s biological activity is influenced by its ability to form hydrogen bonds and interact with active sites in enzymes .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

Methyl 3-amino-2-(dimethyl-1,3-oxazol-2-yl)propanoate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 3-amino-2-(4,5-dimethyl-1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C9H14N2O3/c1-5-6(2)14-8(11-5)7(4-10)9(12)13-3/h7H,4,10H2,1-3H3

InChI Key

ZRODOPABZNACBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(CN)C(=O)OC)C

Origin of Product

United States

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